2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features an azide group attached to a benzodioxine ring. This compound is of interest due to its potential applications in organic synthesis and materials science. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the introduction of an azide group to a benzodioxine precursor. One common method involves the reaction of a bromomethyl-substituted benzodioxine with sodium azide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired azidomethyl compound with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to substitute the azide group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Substituted Benzodioxines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Bioconjugation: Utilized in click chemistry for the bioconjugation of biomolecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. In bioconjugation applications, the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages, facilitating the attachment of various functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(azidomethyl)oxazole: Similar in structure but contains an oxazole ring instead of a benzodioxine ring.
2-(azidomethyl)benzoic acid: Contains a benzoic acid moiety instead of a benzodioxine ring.
Uniqueness
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its benzodioxine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
128318-80-9 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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